molecular formula C17H15N3O5S B2847791 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899758-42-0

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide

Cat. No.: B2847791
CAS No.: 899758-42-0
M. Wt: 373.38
InChI Key: XMTRIACVZSBEPY-UHFFFAOYSA-N
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Description

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide is a complex organic compound known for its intriguing molecular architecture, particularly the incorporation of a benzo[d]isothiazolone ring structure

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the isothiazolinone class , which is known for its broad-spectrum antimicrobial activity.

Mode of Action

Isothiazolinones, in general, are known for their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies . .

Biochemical Pathways

Given the antimicrobial properties of isothiazolinones , it can be hypothesized that this compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.

Result of Action

Given the antimicrobial properties of isothiazolinones , it can be hypothesized that this compound may lead to the inhibition or death of microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide typically involves a multi-step reaction sequence. The starting materials often include benzoic acid derivatives and isothiazolones.

  • Step 1: Synthesis of the benzo[d]isothiazolone core, usually via cyclization reactions.

  • Step 2: Introduction of the 1,1-dioxido functional group through oxidation.

  • Step 3: Amidation to link the propanamido group, utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial-scale production follows similar steps but optimizes conditions for yield and purity. Catalysts and optimized temperatures ensure efficient reaction progression and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide can undergo various chemical reactions:

  • Oxidation: Typically involves reagents like hydrogen peroxide.

  • Reduction: Employing reducing agents such as sodium borohydride.

  • Substitution: Common in reactions involving nucleophiles or electrophiles, often facilitated by catalysts.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

Depending on the reactions, major products include substituted benzo[d]isothiazolones, hydroxylated derivatives, and various amide-linked structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a precursor for more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide have been explored for their enzyme inhibition properties, affecting various biological pathways.

Medicine

Medicinal chemistry research investigates its role in developing new drugs, particularly its potential antiviral and antibacterial properties.

Industry

Industrially, it finds applications in the synthesis of specialty chemicals and as an intermediate in the production of high-performance materials.

Comparison with Similar Compounds

Comparison

Compared to other benzo[d]isothiazolone derivatives, 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide is unique due to its additional amide linkage and dioxido functional group, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • 4-(2-benzothiazolyl)benzoic acid

  • 1,1-dioxido-2,3-dihydrobenzo[d]isothiazole derivatives

  • 4-(2-isothiazolyl)benzamide

This intricate blend of functionalities and applications makes this compound a captivating subject for ongoing scientific inquiry.

Properties

IUPAC Name

4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-10(16(22)19-12-8-6-11(7-9-12)15(18)21)20-17(23)13-4-2-3-5-14(13)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTRIACVZSBEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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